molecular formula C9H11Cl2NO B1594492 2-[(3,4-Dichlorobenzyl)amino]ethanol CAS No. 40172-06-3

2-[(3,4-Dichlorobenzyl)amino]ethanol

Cat. No. B1594492
CAS RN: 40172-06-3
M. Wt: 220.09 g/mol
InChI Key: VIYIYSBQARQLCC-UHFFFAOYSA-N
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Description

“2-[(3,4-Dichlorobenzyl)amino]ethanol” is a chemical compound with the CAS Number: 40172-06-3 and a molecular weight of 220.1 . It is a solid, semi-solid, liquid, or lump substance and is used in various applications due to its properties .


Synthesis Analysis

The synthesis of “2-[(3,4-Dichlorobenzyl)amino]ethanol” involves a reaction in tetrahydrofuran at 90℃ for 24 hours . The reaction mixture is then cooled to 22°C, and diisopropyl ether is added. The product is isolated by vacuum filtration, and the filter cake is washed with diisopropyl ether and dried in vacuo at 40°C to yield the title compound as a white solid .


Molecular Structure Analysis

The molecular formula of “2-[(3,4-Dichlorobenzyl)amino]ethanol” is C9H11Cl2NO . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“2-[(3,4-Dichlorobenzyl)amino]ethanol” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2D6 . Its Log Po/w (iLOGP) is 2.44 . It is soluble, with a solubility of 0.403 mg/ml or 0.00183 mol/l .

Scientific Research Applications

Peptide Synthesis and Protective Groups

The modification of alcohols to introduce amino-protective groups of the urethane type, which are labile in alkaline media, is a significant application. For instance, the development of new base-labile amino-protective groups for peptide synthesis illustrates the utility of similar compounds in facilitating the synthesis of peptides. Such protective groups show higher sensitivity to base due to the presence of functions with a negative inductive effect, offering advantages like better stability compared to traditional groups and resistance to catalytic hydrogenolysis (Verhart & Tesser, 2010).

Anticancer Research

A novel small molecule closely related to "2-[(3,4-Dichlorobenzyl)amino]ethanol" has been identified for its potential as an anticancer agent. Studies have shown that certain analogs can induce apoptosis more effectively in various cancer cells than in normal human fibroblasts, highlighting the potential therapeutic applications of such compounds. These findings suggest the compound's role in the down-regulation of Bcl-XL in cancer cells, indicating its significance in the development of new anticancer therapies (Wu et al., 2004).

Organic Synthesis and Catalysis

The compound and its derivatives have applications in organic synthesis and catalysis. For example, the facile and one-pot access to diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds using eco-friendly multicomponent reactions at room temperature demonstrates the versatility of similar compounds in creating pharmaceutically relevant structures. This process highlights the environmental benefits and efficiency of using such compounds in the synthesis of complex molecules (Brahmachari & Banerjee, 2014).

Synthesis of Chiral Intermediates

In the field of chiral synthesis, "2-[(3,4-Dichlorobenzyl)amino]ethanol" and related compounds are used for the enantioselective synthesis of chiral intermediates. A study on the biotransformation with a new Acinetobacter sp. isolate showcases the high stereoselectivity in converting certain substrates into valuable chiral intermediates. This research underlines the importance of biocatalysis in achieving high yields and enantiomeric excess, which is crucial for the production of pharmaceuticals (Miao et al., 2019).

Safety And Hazards

The safety information for “2-[(3,4-Dichlorobenzyl)amino]ethanol” includes several hazard statements: H315-H319-H335 . Precautionary statements include P264-P261-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362+P364-P403+P233-P501 . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYIYSBQARQLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293758
Record name 2-[(3,4-dichlorobenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)amino]ethanol

CAS RN

40172-06-3
Record name 2-[[(3,4-Dichlorophenyl)methyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91875
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40172-06-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91875
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3,4-dichlorobenzyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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